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Compound of Interest

Compound Name: 8-Oxononanoyl-CoA

Cat. No.: B15598194

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxononanoyl-CoA is an activated form of 8-oxononanoic acid, a keto-fatty acid. Acyl-
Coenzyme A (acyl-CoA) thioesters are critical intermediates in a multitude of metabolic
pathways, including fatty acid -oxidation and the biosynthesis of complex lipids. As the
activated form, 8-Oxononanoyl-CoA is a key substrate for enzymes involved in lipid
metabolism and may serve as a regulatory molecule in cellular signaling. Understanding its
synthesis is crucial for studying its biological functions, developing enzyme assays, and for its
potential application in drug discovery programs targeting lipid metabolic pathways.

This document provides a detailed protocol for the chemical synthesis of 8-Oxononanoyl-CoA,
beginning with the synthesis of its precursor, 8-oxononanoic acid, followed by its activation and
coupling to Coenzyme A.

Part 1: Synthesis of 8-Oxononanoic Acid

The synthesis of 8-oxononanoic acid can be efficiently achieved via a malonic ester synthesis-
based approach, followed by ketonic cleavage. This method involves the alkylation of an
acetoacetic ester with a suitable halo-ester, followed by hydrolysis and decarboxylation.

Experimental Workflow for 8-Oxononanoic Acid Synthesis
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Workflow for 8-Oxononanoic Acid Synthesis
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Caption: Step-by-step workflow for the synthesis of 8-Oxononanoic Acid.
Protocol 1: Synthesis of 8-Oxononanoic Acid
This protocol is adapted from the general principles of acetoacetic ester synthesis.[1]

Materials and Reagents
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Reagent Purity Supplier Notes
Ethyl acetoacetate >99% Sigma-Aldrich
Handle under inert
Sodium ethoxide >95% Sigma-Aldrich
atmosphere
Methyl 7- ]
297% TCI Chemicals
bromoheptanoate
Anhydrous Ethanol >99.5% Fisher Scientific
Sodium Hydroxide
>98% VWR
(NaOH)
Hydrochloric Acid
37% VWR
(HCI)
Diethyl Ether Anhydrous Fisher Scientific
Magnesium Sulfate ) )
Anhydrous Sigma-Aldrich
(MgS04)
N For column
Silica Gel 60 A, 230-400 mesh VWR
chromatography
Procedure

e Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in
anhydrous ethanol under a nitrogen atmosphere. To this solution, add ethyl acetoacetate (1.0
eq) dropwise at room temperature. Stir the mixture for 1 hour.

o Alkylation: Add methyl 7-bromoheptanoate (1.0 eq) dropwise to the reaction mixture. Heat
the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by Thin Layer
Chromatography (TLC).

o Work-up 1: After the reaction is complete, cool the mixture to room temperature and remove
the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether
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(3 x50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgS0O4, and
concentrate in vacuo to obtain the crude alkylated intermediate.

o Hydrolysis and Decarboxylation (Ketonic Cleavage): To the crude intermediate, add a 10%
aqueous solution of NaOH. Heat the mixture at 50°C for 12 hours. Cool the solution in an ice
bath and acidify to pH 2 with concentrated HCI.

o Work-up 2: Extract the acidified solution with ethyl acetate (3 x 50 mL). Combine the organic
layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced
pressure.

« Purification: Purify the crude product by column chromatography on silica gel using a
hexane:ethyl acetate gradient to yield pure 8-oxononanoic acid.

Quantitative Data

Reactant .
. Temperatur . Typical
Step Molar Ratio  Solvent Time (h) .
e (°C) Yield (%)
(eq)
Ethyl
acetoacetate:
] Anhydrous
Alkylation NaOEt:Brom Reflux 12-18 80-90 (crude)
Ethanol
o-ester
(:1:1)
Hydrolysis/De 10% aq.
yerow _ - q 50 12 85-95
carboxylation NaOH
Overall - - - - ~70-80

Part 2: Synthesis of 8-Oxononanoyl-CoA

The synthesis of the CoA thioester is achieved by first activating the carboxylic acid group of 8-
oxononanoic acid with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as
a coupling agent, followed by reaction with the free thiol group of Coenzyme A.

Experimental Workflow for 8-Oxononanoyl-CoA Synthesis
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Workflow for 8-Oxononanoyl-CoA Synthesis

Step 1: NHS Ester Formation
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Caption: Step-by-step workflow for the synthesis of 8-Oxononanoyl-CoA.

Protocol 2: Synthesis of 8-Oxononanoyl-CoA

Materials and Reagents
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Reagent Purity Supplier Notes
8-Oxononanoic acid >98% (Synthesized) From Protocol 1
N,N'-
) B ) ) Potent allergen,
Dicyclohexylcarbodiim  >99% Sigma-Aldrich )
) handle with care
ide (DCC)
N-Hydroxysuccinimide ) ]
>98% Sigma-Aldrich
(NHS)
Coenzyme A, ) ]
o >85% Sigma-Aldrich Store at -20°C
Trilithium salt
Anhydrous
Dichloromethane >99.8% Sigma-Aldrich
(DCM)
Sodium Bicarbonate
299.5% VWR
(NaHCO3)
Tetrahydrofuran (THF)  Anhydrous Sigma-Aldrich
Procedure

 Activation of 8-Oxononanoic Acid: Dissolve 8-oxononanoic acid (1.0 eq) and N-
hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM in a round-bottom flask under a
nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq)
in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6
hours.

+ Removal of Byproduct: A white precipitate of dicyclohexylurea (DCU) will form. Filter the
reaction mixture to remove the DCU precipitate and wash the solid with a small amount of
cold DCM. Concentrate the filtrate under reduced pressure to yield the crude NHS ester.

e Coupling with Coenzyme A: Prepare a solution of Coenzyme A trilithium salt (1.2 eq) ina 0.5
M aqueous sodium bicarbonate buffer (pH ~8.0). Add an equal volume of THF to create a
biphasic mixture.
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e Reaction: Dissolve the crude NHS ester from step 2 in THF and add it dropwise to the
vigorously stirring Coenzyme A solution. Stir the reaction at room temperature for 12-16
hours.

« Purification: Acidify the reaction mixture to pH 5-6 with dilute HCI. The product can be
purified using solid-phase extraction (SPE) or preparative High-Performance Liquid
Chromatography (HPLC) on a C18 column. The final product can be lyophilized for long-term
storage.

Quantitative Data

Reactant .
. Solvent Temperatur . Typical
Step Molar Ratio Time (h) ]
System e (°C) Yield (%)
(eq)
NHS Ester Acid:NHS:DC  Anhydrous
) Oto RT 4-6 >90 (crude)
Formation C(1:1.1:1.1) DCM
NHS
_ THF / aq.
CoA Coupling  Ester:CoA RT 12-16 50-70
NaHCO3
(1:1.2)
Overall - - - - ~45-65

Part 3: Biological Context and Application

8-Oxononanoyl-CoA, as a medium-chain acyl-CoA, is a substrate for mitochondrial 3-
oxidation. Its precursor, 8-oxononanoic acid, and related oxo-fatty acids may act as signaling
molecules that regulate lipid metabolism. They are hypothesized to influence the activity of key
enzymes such as Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid
synthesis, and Carnitine Palmitoyltransferase 1 (CPT1), which controls the entry of fatty acids
into mitochondria for oxidation. By inhibiting ACC and potentially activating pathways that
promote CPT1 activity (e.g., via PPARQ), 8-oxononanoyl-CoA and its derivatives could shift
cellular metabolism from lipid storage to lipid utilization.

Hypothesized Regulatory Role of 8-Oxononanoyl-CoA in Lipid Metabolism
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Hypothesized Regulation of Lipid Metabolism
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Caption: Hypothesized role of 8-Oxononanoyl-CoA in regulating lipid metabolism.

Applications
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e Enzyme Assays: Synthesized 8-Oxononanoyl-CoA can be used as a substrate to study the
kinetics and inhibition of enzymes involved in medium-chain fatty acid metabolism.

» Metabolic Studies: It can serve as a standard in metabolomic analyses to identify and
quantify this specific acyl-CoA species in biological samples.

» Drug Discovery: As a potential signaling molecule, it can be used in screening assays to
identify protein targets and to develop modulators of lipid metabolism for conditions such as
metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD).[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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